(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate

Antiviral nucleoside synthesis Chiral intermediate Stereochemical requirement

(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate (CAS 213478-58-1) is a cis-configured chiral cyclobutane building block bearing a secondary alcohol and an ethyl ester on adjacent ring carbons. Its four-membered carbocycle imposes a rigid, puckered geometry that restricts conformational freedom relative to acyclic or larger-ring analogs, while the (1S,2R) absolute stereochemistry defines a specific spatial arrangement of the hydroxyl and ester vectors.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B12971459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC1O
InChIInChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3
InChIKeyXLPWARQDCQSFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate: Structural Identity and Sourcing Context


(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate (CAS 213478-58-1) is a cis-configured chiral cyclobutane building block bearing a secondary alcohol and an ethyl ester on adjacent ring carbons. Its four-membered carbocycle imposes a rigid, puckered geometry that restricts conformational freedom relative to acyclic or larger-ring analogs, while the (1S,2R) absolute stereochemistry defines a specific spatial arrangement of the hydroxyl and ester vectors [1]. The compound is commercially supplied primarily as a research intermediate, with typical declared purity of ≥95% . Its closest structural comparators include the enantiomeric (1R,2S) form (CAS 251569-86-5), the regioisomeric 3-hydroxy ester, and the trans (1R,2R)/(1S,2S) diastereomers, all of which share the same molecular formula but differ in three-dimensional architecture and, consequently, in their behavior in chiral environments [2].

Why a Generic Cyclobutane Hydroxy Ester Cannot Replace (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate


Simple substitution by the enantiomer, a regioisomer, or a racemic mixture is not chemically conservative because the (1S,2R) configuration dictates the spatial presentation of the hydroxyl and ester groups, which governs diastereoselective transformations, chiral recognition events, and biological target engagement. In the antiviral nucleoside field, the (1S,2R) absolute configuration has been explicitly claimed as the required stereochemistry for key intermediates leading to optically active purinone analogs, while the opposite enantiomer or racemate yields inactive or suboptimal products [1]. Furthermore, moving the hydroxyl group from the 2- to the 3-position (regioisomer) fundamentally alters hydrogen-bonding geometry and ring-puckering preferences, which in cyclobutane scaffolds translates into distinct exit-vector angles critical for fragment-based drug design [2].

Quantitative Differentiation Evidence for (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate


Absolute Configuration Defines Antiviral Intermediate Utility: (1S,2R) vs. (1R,2S) Enantiomer

Patent US 5,344,962 explicitly discloses cyclobutane intermediates bearing the (1S,2R) absolute configuration as essential precursors for the synthesis of optically active antiviral cyclobutane nucleoside analogs. The patent states that the (1S,2R) stereochemistry is required for the downstream construction of the bioactive (1R,2R,3S) nucleoside isomer; the use of the enantiomeric (1R,2S) form yields the optical antipode, which lacks the desired anti-viral activity [1]. This represents a binary functional differentiation: the target configuration is productive, while the opposite enantiomer is not claimed for the same application.

Antiviral nucleoside synthesis Chiral intermediate Stereochemical requirement

Regioisomeric Differentiation: 2-Hydroxy vs. 3-Hydroxy Cyclobutane Ester Exit-Vector Geometry

In the 1,2-difunctionalized cyclobutane scaffold, the relative orientation of substituents is characterized by defined exit vectors (EVP plots). The (1S,2R)-2-hydroxy ester presents a cis relationship between the hydroxyl and ester groups, yielding a specific dihedral angle and hydrogen-bonding geometry. The 3-hydroxy regioisomer (CAS 17205-02-6) moves the hydroxyl to the opposite side of the ring, altering both the puckering amplitude and the angular separation between functional groups [1]. While exact EVP values for the target compound are not published, the review literature confirms that 1,2- and 1,3-difunctionalized cyclobutanes exhibit markedly different spatial presentations [2].

Fragment-based drug design Exit-vector analysis Conformational restriction

Physical Property Comparison: Boiling Point and Density of Target vs. Racemic Mixture

The (1S,2R)-enantiomer is reported with a predicted density of 1.2 ± 0.1 g/cm³ and a boiling point of 209.4 ± 33.0 °C at 760 mmHg, with a flash point of 83.2 ± 18.2 °C . While the racemic mixture and the enantiomer share identical calculated bulk properties, the single enantiomer can exhibit different chromatographic retention times on chiral stationary phases, which is critical for analytical method development and quality control. Commercial offerings of the single (1S,2R) enantiomer are typically specified at 95%+ purity, whereas the racemate is often supplied at lower purity grades or without stereochemical certification .

Physical characterization Purification Process chemistry

Diastereomeric Integrity: cis-(1S,2R) vs. trans-(1R,2R) Scaffold Rigidity

The cis-configured (1S,2R) isomer places both substituents on the same face of the cyclobutane ring, imposing a specific puckered conformation distinct from the trans diastereomer. Literature on 1,2-disubstituted cyclobutanes indicates that cis and trans isomers exhibit different ring-puckering parameters (Cremer-Pople coordinates) and thus distinct spatial trajectories of substituents, which translates into different diastereomeric outcomes in subsequent reactions [1]. The patent literature on microbial asymmetric reduction of 2-oxocyclobutanecarboxylates demonstrates that cis/trans ratios exceeding 98:2 can be achieved with appropriate strain selection, underscoring that the cis configuration is not a default outcome but requires controlled stereoselective synthesis [2].

Conformational analysis Diastereoselectivity Ring strain

Scalability of (1S,2R) Cyclobutane Building Blocks for Medicinal Chemistry Campaigns

Recent methodology studies demonstrate that 1,2-difunctionalized cyclobutanes, including both cis and trans diastereomers, can be prepared on up to hundred-gram scale using the described divergent strategies [1]. This scalability is not uniformly achieved across all substitution patterns; the 2-hydroxy ester series benefits from established synthetic routes (e.g., Sharpless asymmetric dihydroxylation of cyclobutene derivatives or enzymatic reduction of 2-oxo esters). In contrast, less-common cyclobutane substitution patterns may lack demonstrated large-scale preparation protocols, increasing supply risk for medicinal chemistry campaigns requiring multigram quantities [2].

Scalable synthesis Medicinal chemistry Building block supply

Optimal Application Scenarios for (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate Based on Differentiated Evidence


Stereospecific Intermediate for Antiviral Cyclobutane Nucleoside Analogs

When synthesizing optically active cyclobutane nucleoside analogs targeting antiviral indications, the (1S,2R) configuration is explicitly required for key intermediates as documented in patent US 5,344,962 [1]. Using the (1R,2S) enantiomer leads to the optical antipode of the final nucleoside, which is not claimed for antiviral activity. This scenario demands procurement of the stereochemically certified single enantiomer.

Chiral Building Block for Fragment-Based Drug Discovery Libraries

In fragment-based screening campaigns, the (1S,2R)-2-hydroxy ester provides a rigid, cis-1,2-disubstituted cyclobutane scaffold with a defined exit-vector geometry distinct from the more common 1,3-disubstituted regioisomers [1]. The conformational restriction imposed by the cyclobutane ring reduces entropic penalties upon target binding, making this scaffold suitable for probing shallow hydrophobic pockets in proteins [2].

Asymmetric Synthesis Methodology Development and Chiral Pool Expansion

The compound serves as a chiral pool starting material or reference standard for developing new asymmetric methodologies targeting cyclobutane-containing products. The availability of the compound as a single enantiomer with defined physical properties (density 1.2 g/cm³, bp 209 °C) facilitates chiral HPLC method development and reaction optimization [1].

Cis-Configured Scaffold for Conformational Restriction in Peptidomimetics

The cis relationship between the hydroxyl and carboxylate functionalities makes this compound a suitable cis-1,2-cyclobutane template for constraining peptide backbone mimics, where the relative orientation of hydrogen-bond donors and acceptors is critical for biological recognition [1]. The trans diastereomer would project these groups in opposite directions, altering the recognition profile.

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